molecular formula C16H29ClN2O B3859961 N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride

N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride

Cat. No.: B3859961
M. Wt: 300.9 g/mol
InChI Key: QJMHLDJZBUKXIB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)tricyclo[4311(3,8)]undecane-1-carboxamide hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, amination, and carboxylation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, such as acting as a precursor for drug development or serving as a model compound for studying drug-receptor interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of the dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O.ClH/c1-18(2)6-5-17-15(19)16-9-12-3-4-13(10-16)8-14(7-12)11-16;/h12-14H,3-11H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMHLDJZBUKXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C12CC3CCC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride
Reactant of Route 2
N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride
Reactant of Route 3
N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride
Reactant of Route 6
N-(2-(dimethylamino)ethyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide hydrochloride

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